14-Hydroxy-3-oxocarda-4,20(22)-dienolide

Description

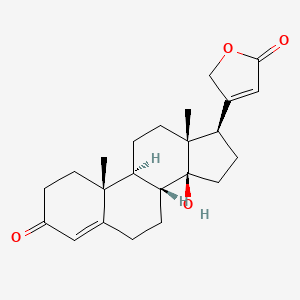

17-Hydroxy-3-oxocarda-4,20(22)-dienolide is a cardenolide derivative characterized by a steroidal backbone with a 3-keto group, hydroxylation at C-17, and conjugated double bonds at positions 4,20(22). This structure is critical for its biological activity, particularly in modulating sodium-potassium ATPase (Na+/K+-ATPase) activity, a common feature of cardenolides. The compound’s stereochemistry (e.g., C-17β hydroxyl configuration) and conjugated dienolide system influence its metabolic stability and receptor binding affinity .

Properties

CAS No. |

1247-04-7 |

|---|---|

Molecular Formula |

C23H30O4 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

3-[(10R,13R,14S)-14-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H30O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11-12,17-19,26H,3-10,13H2,1-2H3/t17?,18?,19?,21-,22+,23-/m0/s1 |

InChI Key |

PDHLJIBDBNGBOL-HOCRBLMTSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C |

Origin of Product |

United States |

Preparation Methods

Multi-step Organic Synthesis from Steroidal Precursors

The synthesis of 17-Hydroxy-3-oxocarda-4,20(22)-dienolide generally involves multi-step organic reactions starting from steroidal precursors. These precursors undergo a series of functional group transformations including:

- Hydroxylation at C-17

- Oxidation at C-3 to form the keto group

- Formation of conjugated dienolide moieties through selective cyclization and double bond formation

A typical synthetic approach involves hydrolysis under basic conditions. For example, dissolving a steroidal precursor in methanol with 2 M potassium bicarbonate (KHCO₃) at room temperature for 48 hours, followed by extraction with chloroform, drying over magnesium sulfate (MgSO₄), and solvent evaporation yields the target compound with high purity. Characterization through NMR and mass spectrometry confirms the structure.

Selective Hydrogenation and Catalytic Steps

Selective hydrogenation is used to reduce specific double bonds while preserving stereochemistry. Catalysts such as 5% palladium on calcium carbonate (5% Pd/CaCO₃) are employed to achieve this. This step is crucial for maintaining the integrity of the dienolide system while adjusting saturation levels in the steroidal rings.

Industrial and Patent-Based Preparation Methods

Bromination and Raney Nickel Reduction

A patented process describes the preparation of 17β-lactones from 14-hydroxy steroids, which are structurally related to 17-Hydroxy-3-oxocarda-4,20(22)-dienolide. The method involves:

- Treating 3β-hydroxy-5β-carda-14,20(22)-dienolide (anhydrodigitoxigenin) with N-bromoacetamide in dioxane in the presence of perchloric acid or aromatic N-bromosulfonamides to form 15α-bromo-14β-hydroxy cardenolides.

- Chromatographic purification on aluminum oxide.

- Subsequent treatment with hydrogen chloride in chloroform to yield 5α-chloro-14β-hydroxy cardenolides.

- Final reduction with Raney nickel in boiling ethanol to obtain the target lactone.

This method reports a yield of about 4%, which can be improved to 6.5% considering recycling of starting materials.

Partial Synthesis and Alternative Approaches

Several partial synthesis methods have been reported in the literature, often involving related bufadienolide and cardenolide compounds:

- Preparation of 16-ketone derivatives from cinobufagin followed by reduction of epoxide groups using chromous acetate to yield β-hydroxy ketones and α,β-unsaturated ketones.

- Selective reduction of β-hydroxy ketones with Urushibara nickel A to produce alcohols, which are acetylated and then treated with hydrochloric acid in methanol to yield bufotalin, a compound structurally related to 17-Hydroxy-3-oxocarda-4,20(22)-dienolide.

- Alternative sequences involve hydrogenation of triple bonds, removal of protecting groups, and hydroxylation at specific positions using Grignard reactions and other organometallic reagents.

Chemical Reactions and Reagents Used in Preparation

| Reaction Type | Common Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Hydroxylation | Basic hydrolysis with KHCO₃ in methanol | Introduce hydroxyl group at C-17 |

| Oxidation | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) | Oxidize hydroxyl groups to ketones |

| Reduction | Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), Urushibara nickel A | Reduce ketones to alcohols or double bonds selectively |

| Bromination | N-bromoacetamide, N-bromosulfonamides | Introduce bromine at specific positions |

| Catalytic Hydrogenation | 5% Pd/CaCO₃, Raney nickel in ethanol | Selective reduction of double bonds and halides |

| Acid Treatment | Hydrogen chloride in chloroform, HCl in methanol | Convert bromides to chlorides or deprotect acetates |

Analytical Confirmation of Structure

The structure of 17-Hydroxy-3-oxocarda-4,20(22)-dienolide is confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic proton signals such as a singlet at δ 0.93 ppm for the 18-H proton and dienolide protons at δ 5.90 ppm confirm the steroidal backbone and dienolide system.

- Mass Spectrometry (MS): Molecular ion peaks at m/e 386 [M⁺] and fragment ions consistent with loss of water (m/e 368) and carbon dioxide (m/e 338) support the molecular structure.

- Elemental Analysis: Carbon and hydrogen percentages matching calculated values (e.g., C 71.48%, H 7.82%) validate compound purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-3-oxocarda-4,20(22)-dienolide can undergo several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Conditions might include acidic or basic environments, depending on the substituents involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

17-Hydroxy-3-oxocarda-4,20(22)-dienolide has various applications in scientific research:

Chemistry: Used as a model compound for studying reaction mechanisms and synthetic pathways.

Biology: Investigated for its role in cellular processes and interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects, particularly in cardiac health.

Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 17-Hydroxy-3-oxocarda-4,20(22)-dienolide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to physiological effects. For example, as a cardiac glycoside, it might inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.

Comparison with Similar Compounds

Structural Variations and Stereochemical Effects

The table below summarizes key structural differences between 17-Hydroxy-3-oxocarda-4,20(22)-dienolide and analogous compounds:

Metabolic Stability and Functional Implications

- Metabolite Profiles: 17-Hydroxy-3-oxocarda-4,20(22)-dienolide is less prone to rapid hepatic metabolism compared to periplogenin metabolites like 14-hydroxy-3-oxo-14β-carda-4,20(22)-dienolide, which undergoes additional hydroxylation at C-3. This C-5 hydroxylation increases polarity, accelerating renal excretion .

- Enzymatic Interactions: The 3-keto group in 17-Hydroxy-3-oxocarda-4,20(22)-dienolide enhances hydrogen bonding with Na+/K+-ATPase, whereas analogs with hydroxyl groups at C-3 (e.g., Canarigenin) show reduced inhibitory potency .

Q & A

Basic: What are the established synthetic routes for 17-Hydroxy-3-oxocarda-4,20(22)-dienolide?

Answer:

A common synthetic route involves hydrolysis of precursor compounds under basic conditions. For example, dissolving a precursor (e.g., compound 17 ) in methanol with 2 M KHCO₃ at room temperature for 48 hours, followed by extraction with chloroform, drying (MgSO₄), and solvent evaporation yields the target compound. Characterization includes melting point analysis, NMR (e.g., δ 0.93 ppm for 18-H, 5.90 ppm for dienolide protons), and mass spectrometry (MS m/e 386 [M⁺]) . Alternative pathways may involve selective hydrogenation using palladium catalysts (e.g., 5% Pd/CaCO₃) to reduce specific double bonds while preserving stereochemistry .

Basic: How is the structure of 17-Hydroxy-3-oxocarda-4,20(22)-dienolide confirmed experimentally?

Answer:

Structural confirmation relies on multi-modal analysis:

- NMR Spectroscopy : Distinct proton signals (e.g., 18-H as a singlet at δ 0.93, dienolide protons at δ 5.90) and carbon shifts confirm the core scaffold and substituents .

- Mass Spectrometry : Key fragments (e.g., m/e 368 [M⁺-H₂O], 338 [M⁺-CO₂]) align with expected cleavage patterns for dienolides .

- Elemental Analysis : Matches calculated values (e.g., C 71.48%, H 7.82%) validate purity .

Basic: What are the natural sources of 17-Hydroxy-3-oxocarda-4,20(22)-dienolide?

Answer:

The compound is isolated from plant species such as Nerium oleander roots, where it exists as a cardenolide derivative. Extraction protocols typically involve solvent partitioning (e.g., methanol/chloroform) and chromatographic purification (e.g., silica gel columns). Structural analogs with antiproliferative activity against cancer cells (e.g., A2780 ovarian cancer) have also been reported in Elaeodendron tangenala .

Advanced: What stereochemical challenges arise during the synthesis of dienolide derivatives?

Answer:

Stereoselective synthesis requires precise control over hydroxyl group orientation and double bond geometry. For example:

- Cis/Trans Relationships : The 16β-hydroxyl group in bufadienolides induces a characteristic downfield NMR shift (δ ~0.33 ppm) for the C-22 proton, which is conformationally dependent .

- Hydrogenation Selectivity : Catalytic hydrogenation of Δ⁴ or Δ¹⁴,²⁰(²²) bonds must avoid undesired diastereomers. Palladium catalysts favor 5β,20ξ configurations, but competing pathways can yield 5α isomers, complicating purification .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Answer:

Discrepancies often arise from:

- Melting Point Variability : Differences in reported melting points (e.g., 232–251°C) may stem from polymorphic forms or impurities. Recrystallization in acetone-ether improves consistency .

- MS Fragmentation Patterns : 16β-hydroxyl-substituted bufadienolides exhibit CO₂ loss (44 m/z), altering fragmentation pathways compared to non-hydroxylated analogs. Calibration with authentic standards is critical .

- NMR Solvent Effects : Pyridine-induced shifts (e.g., C-22 proton) highlight conformational preferences, necessitating solvent-matched controls .

Advanced: What strategies optimize the yield of 17-Hydroxy-3-oxocarda-4,20(22)-dienolide in multi-step syntheses?

Answer:

Key methodological improvements include:

- Catalyst Screening : Palladium on CaCO₃ achieves 86% yield in Δ¹⁴ hydrogenation, outperforming other catalysts .

- Sequential Protection/Deprotection : Acetylation of hydroxyl groups (e.g., 3β-OH) prevents side reactions during dehydration steps .

- Workflow Efficiency : Combining hydrolysis and hydrogenation in tandem reduces intermediate isolation steps, boosting overall yield (72% from digitoxigenin) .

Advanced: How do structural modifications influence the biological activity of dienolides?

Answer:

- Glycosylation : Addition of sugar moieties (e.g., 4-deoxy-3-O-methyl-α-L-mannopyranosyl) enhances solubility and target affinity, as seen in antiproliferative cardenolides .

- Oxo vs. Hydroxyl Groups : The 3-oxo substitution in 17-Hydroxy-3-oxocarda-4,20(22)-dienolide reduces hydrogen bonding capacity compared to 3β-hydroxy analogs, potentially altering receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.